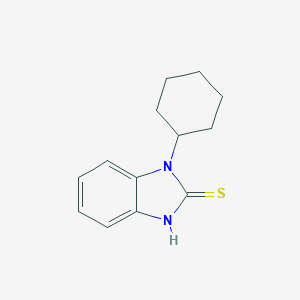

1-cyclohexyl-1H-benzimidazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-cyclohexyl-1H-benzimidazole-2-thiol is a heterocyclic compound with the molecular formula C₁₃H₁₆N₂S and a molecular weight of 232.34 g/mol . It is a derivative of benzimidazole, a bicyclic compound consisting of a benzene ring fused to an imidazole ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-1H-benzimidazole-2-thiol typically involves the condensation of 1,2-phenylenediamine with cyclohexanone in the presence of a sulfur source. One common method is the reaction of 1,2-phenylenediamine with cyclohexanone in the presence of carbon disulfide and potassium hydroxide, followed by acidification to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the efficiency of the reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

1-cyclohexyl-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding benzimidazole derivative.

Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Alkyl halides or acyl chlorides are often used as reagents in substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Benzimidazole derivatives.

Substitution: Thioethers or other substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-cyclohexyl-1H-benzimidazole-2-thiol has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-cyclohexyl-1H-benzimidazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The compound may also interact with DNA, leading to changes in gene expression and cellular function .

Vergleich Mit ähnlichen Verbindungen

1-cyclohexyl-1H-benzimidazole-2-thiol can be compared with other benzimidazole derivatives, such as:

1H-benzimidazole: The parent compound, which lacks the cyclohexyl and thiol groups.

2-mercaptobenzimidazole: Similar to this compound but without the cyclohexyl group.

1-cyclohexyl-2-mercaptobenzimidazole: Similar structure but with different substituents on the benzimidazole ring.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .

Biologische Aktivität

1-Cyclohexyl-1H-benzimidazole-2-thiol is a member of the benzimidazole family, characterized by its unique structure that includes a cyclohexyl group and a thiol functional group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical structure:

- Molecular Formula : C_{13}H_{14}N_{2}S

- CAS Number : 313067-44-6

The presence of the thiol group allows for significant reactivity, enabling it to form covalent bonds with various biological macromolecules, which is crucial for its biological activity.

The biological activity of this compound primarily arises from its ability to interact with proteins and enzymes through the thiol group. This interaction can lead to:

- Inhibition of Enzymatic Activity : The formation of covalent bonds can inhibit key enzymes involved in cellular processes, potentially disrupting microbial growth or cancer cell proliferation.

- Antimicrobial Effects : The compound has shown promise in inhibiting the growth of various pathogens, likely through mechanisms that involve the disruption of cellular integrity or function.

- Anticancer Properties : Preliminary studies suggest that this compound may interfere with DNA topoisomerase activity, a critical enzyme in DNA replication and repair, which could lead to cytotoxic effects in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains using the Minimum Inhibitory Concentration (MIC) method. The results are summarized in Table 1.

| Microorganism | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 50 | 100 (Ampicillin) |

| Escherichia coli | 62.5 | 50 (Ciprofloxacin) |

| Candida albicans | 250 | 500 (Griseofulvin) |

These findings suggest that the compound has comparable or superior activity against certain pathogens when compared to standard antibiotics.

Anticancer Activity

In vitro studies have demonstrated that this compound can exert cytotoxic effects on various cancer cell lines. For instance, cytotoxic assays conducted on HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) cells revealed that the compound significantly inhibited cell proliferation with IC50 values ranging from 10 to 20 µM.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Antimicrobial Activity : A recent investigation focused on the compound's efficacy against multidrug-resistant bacteria. The study reported that it effectively inhibited the growth of resistant strains of E. coli and S. aureus, suggesting its potential as a novel antimicrobial agent.

- Cancer Cell Line Studies : Another study evaluated the compound's ability to induce apoptosis in cancer cells. Flow cytometry analysis indicated an increase in apoptotic cells when treated with this compound, supporting its role as an anticancer agent.

Eigenschaften

IUPAC Name |

3-cyclohexyl-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c16-13-14-11-8-4-5-9-12(11)15(13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPHNYFVOAAXFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C3=CC=CC=C3NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.